molecular formula C27H27N5O3S B11968462 N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Cat. No.: B11968462
M. Wt: 501.6 g/mol
InChI Key: NSYCNMPQHYVUCO-OGLMXYFKSA-N
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Description

N’-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzyloxyphenyl group, a triazole ring, and an acetohydrazide moiety. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves multiple steps. One common method includes the condensation of 4-(benzyloxy)benzaldehyde with 2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like acetic acid to facilitate the condensation reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N’-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy group yields benzoic acid derivatives, while reduction of the azomethine bond produces amines .

Scientific Research Applications

N’-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, affecting enzymatic activity. The benzyloxyphenyl group may interact with hydrophobic pockets in proteins, modulating their function. The acetohydrazide moiety can form hydrogen bonds with biological molecules, influencing their stability and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the triazole ring and the benzyloxyphenyl group makes it particularly versatile for various applications in research and industry .

Properties

Molecular Formula

C27H27N5O3S

Molecular Weight

501.6 g/mol

IUPAC Name

2-[[4-ethyl-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(4-phenylmethoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C27H27N5O3S/c1-3-32-26(22-11-15-23(34-2)16-12-22)30-31-27(32)36-19-25(33)29-28-17-20-9-13-24(14-10-20)35-18-21-7-5-4-6-8-21/h4-17H,3,18-19H2,1-2H3,(H,29,33)/b28-17+

InChI Key

NSYCNMPQHYVUCO-OGLMXYFKSA-N

Isomeric SMILES

CCN1C(=NN=C1SCC(=O)N/N=C/C2=CC=C(C=C2)OCC3=CC=CC=C3)C4=CC=C(C=C4)OC

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NN=CC2=CC=C(C=C2)OCC3=CC=CC=C3)C4=CC=C(C=C4)OC

Origin of Product

United States

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